Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, a common synthetic route involves the reaction of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction is carried out in a mixture of solvents and the product is separated using hexane and water washes.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs one-pot procedures for efficiency. For example, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles uses formic acid, iron powder, and ammonium chloride as additives . This method is compatible with a wide range of functional groups and provides high-yielding conversions within one to two hours.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.
Reduction: Iron powder and formic acid are used for reducing nitro groups.
Substitution: Various aromatic and heteroaromatic amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of electron-donating groups (e.g., OH, OMe) on the benzimidazole scaffold can significantly increase the compound’s biological activity .
Scientific Research Applications
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new drugs and chemical products.
Mechanism of Action
benzimidazole derivatives generally exert their effects by interacting with biopolymers in the living system, which allows them to exhibit a wide range of biological activities . The molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate: Exhibits cytotoxicity against various cancer cell lines.
Piperazinyl benzimidazoles: Known for their antifungal activity.
Thiazolo[3,2-a]benzimidazoles: Studied for their synthetic and biological properties.
Uniqueness
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique structure, which combines the benzimidazole scaffold with additional functional groups that enhance its biological activity. This makes it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-12(2)29-21(27)19-13(3)23-22-24-15-7-5-6-8-16(15)25(22)20(19)14-9-10-17(26)18(11-14)28-4/h5-12,20,26H,1-4H3,(H,23,24) |
InChI Key |
YPEWRPKZWXTFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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